methyl 5-amino-6-cyano-7-(4-ethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate
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Overview
Description
Methyl 5-amino-6-cyano-7-(4-ethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-b]pyran core structure, which is a fused ring system containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-6-cyano-7-(4-ethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a cyanoacetamide derivative with an aromatic aldehyde in the presence of a base such as potassium carbonate. This is followed by cyclization and subsequent functional group modifications to introduce the amino, cyano, and ethoxyphenyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective would be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-cyano-7-(4-ethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Scientific Research Applications
Methyl 5-amino-6-cyano-7-(4-ethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism by which methyl 5-amino-6-cyano-7-(4-ethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate: This compound shares a similar pyran core but differs in the substituents attached to the ring system.
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Another related compound with a thiophene ring instead of a thieno[3,2-b]pyran core.
Uniqueness
Methyl 5-amino-6-cyano-7-(4-ethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate is unique due to its specific combination of functional groups and the thieno[3,2-b]pyran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18N2O4S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 5-amino-6-cyano-7-(4-ethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate |
InChI |
InChI=1S/C19H18N2O4S/c1-4-24-12-7-5-11(6-8-12)15-13(9-20)18(21)25-16-14(19(22)23-3)10(2)26-17(15)16/h5-8,15H,4,21H2,1-3H3 |
InChI Key |
UCJMATVRFJQAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(OC3=C2SC(=C3C(=O)OC)C)N)C#N |
Origin of Product |
United States |
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